

Application Note: Quantitative Analysis of Ceramide NP using Mass Spectrometry

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Compound of Interest

Compound Name: Ceramide 3

Cat. No.: B131901

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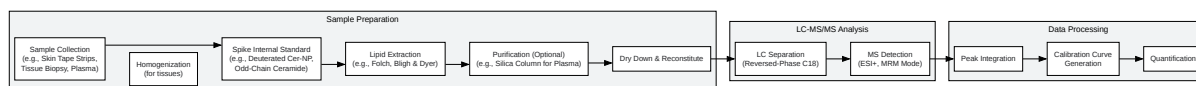
Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide NP (N-stearoyl-phytosphingosine) is a crucial lipid component of the skin's stratum corneum, playing a vital role in maintaining the skin's barrier function and preventing transepidermal water loss. Structurally, it consists of a phytosphingosine base linked to a non-hydroxylated fatty acid (stearic acid). Accurate quantification of Ceramide NP is essential in dermatological research, the development of cosmetic and therapeutic skincare products, and for understanding its role in skin disorders. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity, specificity, and the ability to distinguish Ceramide NP from other structurally similar ceramides.^[1]

This application note provides detailed protocols and quantitative data for the analysis of Ceramide NP using LC-MS/MS methods.

General Experimental Workflow

The analysis of Ceramide NP by LC-MS/MS follows a structured workflow, beginning with sample collection and concluding with data analysis. This process is designed to ensure accurate and reproducible quantification.



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Caption: General workflow for Ceramide NP quantification.

Experimental Protocols

Two primary protocols are presented, one optimized for skin matrices and another for biological tissues and plasma.

Protocol 1: Quantification of Exogenous Ceramide NP in Skin Layers

This method is adapted for quantifying Ceramide NP applied to the skin, for example, in studies of cosmetic formulation penetration. It utilizes a stable isotope-labeled internal standard to differentiate from endogenous ceramides.[2]

1. Sample Preparation and Extraction:

- Sample Collection: Use tape stripping to collect samples from the stratum corneum.
- Internal Standard (IS): Spike the sample with a deuterated Ceramide NP, such as Ceramide [NP]-D3-18, to serve as an internal standard for extraction and ionization control.[2]
- Lipid Extraction (Modified Folch Method):
 - Add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v) to the sample.[3]
 - Vortex for 5 minutes to ensure thorough mixing.[3]

- Centrifuge at 7,500 rpm for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer).
- Dry the collected solvent under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS injection (e.g., acetonitrile/isopropanol).

2. LC-MS/MS Parameters:

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Separation:
 - Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 μ m) or similar reversed-phase column.
 - Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.
 - Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Gradient: A typical gradient runs from ~40% B to 95% B over 15-20 minutes.
- MS Detection:
 - Ionization Mode: ESI Positive.
 - Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both Ceramide NP and the deuterated internal standard.

Protocol 2: Quantification of Endogenous Ceramide NP in Biological Tissues and Plasma

This protocol is designed for measuring naturally occurring Ceramide NP levels in complex biological samples like tissue homogenates or plasma. It employs non-physiological odd-chain ceramides as internal standards.

1. Sample Preparation and Extraction:

- Sample Collection: Use homogenized tissue (e.g., liver, muscle) or plasma.
- Internal Standard (IS): Spike the sample with non-endogenous ceramides, such as C17:0 and C25:0 ceramides.
- Lipid Extraction (Bligh and Dyer Method):
 - To the tissue homogenate, add an ice-cold chloroform:methanol (1:2, v/v) mixture.
 - Vortex thoroughly.
 - Add chloroform and water to induce phase separation.
 - Collect the lower organic phase. Repeat the extraction on the remaining aqueous phase with additional chloroform.
 - Pool the organic extracts and dry under nitrogen.
- Purification (for plasma samples):
 - Reconstitute the dried extract in methylene chloride.
 - Load the sample onto a silica gel column.
 - Wash the column with methylene chloride to remove non-polar lipids.
 - Elute ceramides with 30% isopropanol in methylene chloride.
 - Dry the eluent and reconstitute for LC-MS analysis.

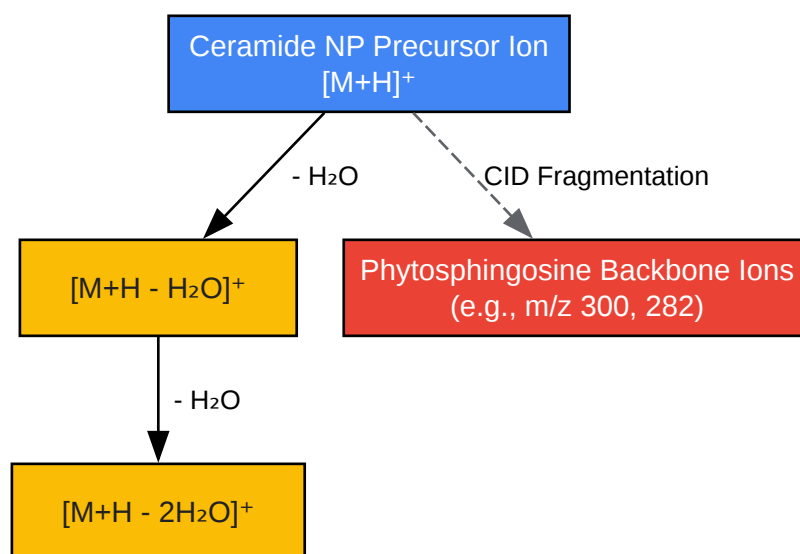
2. LC-MS/MS Parameters:

- LC Separation:
 - Column: Xperchrom 100 C8 (2.1 x 150 mm, 5 μ m) or similar.
 - Mobile Phase A: Water with 0.2% formic acid.
 - Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid.
 - Flow Rate: 0.3 mL/min.

- Gradient: A fast gradient, for example, starting at 50% A, moving to 100% B over 3 minutes, holding for 12 minutes, followed by re-equilibration.
- MS Detection:
 - Ionization Mode: ESI Positive.
 - Scan Mode: MRM for specific ceramide species and internal standards.

Mass Spectrometric Fragmentation of Ceramide NP

In positive ion mode ESI-MS/MS, Ceramide NP ($[M+H]^+$) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. These fragments originate from the phytosphingosine backbone and are crucial for definitive identification and specific quantification in MRM mode. The fragmentation typically involves sequential losses of water molecules and cleavage of the sphingoid base.



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Caption: Characteristic fragmentation of Ceramide NP in MS/MS.

Quantitative Data Summary

The performance of LC-MS/MS methods for Ceramide NP analysis is characterized by excellent linearity, low detection limits, and high precision and accuracy.

Parameter	Method for Exogenous Ceramide NP in Skin	Method for Endogenous Ceramides in Tissue
Analyte	Ceramide NP	Various Ceramide Species
Internal Standard	Ceramide [NP]-D3-18	C17:0 and C25:0 Ceramides
Linearity Range	10 - 800 ng/mL	Not specified
Limit of Detection (LOD)	3 ng/mL	5 - 50 pg/mL
Limit of Quantification (LOQ)	10 ng/mL	5 - 50 pg/mL
Accuracy (Recovery)	Within-run: 97.1 - 103.2% Between-run: 99.0 - 104.9%	Liver: 70 - 99% Muscle: 71 - 95%
Precision (%RSD)	Within-run: 0.9 - 5.4% Between-run: 2.1 - 7.4%	Not specified

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the quantitative analysis of Ceramide NP in a variety of complex matrices, from cosmetic preparations and skin layers to biological tissues and plasma. The use of appropriate internal standards and optimized sample preparation protocols, as detailed in this note, is critical for achieving accurate and reliable results. These methods are indispensable tools for quality control in the cosmetics industry and for advancing research in dermatology and lipid biology.

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